molecular formula C15H20ClNO B3010923 4-Benzyl-1-(2-chloropropanoyl)piperidine CAS No. 260253-94-9

4-Benzyl-1-(2-chloropropanoyl)piperidine

Cat. No. B3010923
CAS RN: 260253-94-9
M. Wt: 265.78
InChI Key: CQLIJZZEHQCIPO-UHFFFAOYSA-N
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Description

“4-Benzyl-1-(2-chloropropanoyl)piperidine” is a chemical compound with the CAS Number: 260253-94-9 . It has a molecular weight of 265.78 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 4-benzyl-1-(2-chloropropanoyl)piperidine . The InChI code for this compound is 1S/C15H20ClNO/c1-12(16)15(18)17-9-7-14(8-10-17)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3 .


Physical And Chemical Properties Analysis

The compound “4-Benzyl-1-(2-chloropropanoyl)piperidine” is a powder that is stored at room temperature .

Scientific Research Applications

Acetylcholinesterase Inhibition

  • Anti-Acetylcholinesterase Activity: Piperidine derivatives, including those related to 4-Benzyl-1-(2-chloropropanoyl)piperidine, have been evaluated for their anti-acetylcholinesterase (anti-AChE) activity. These compounds have shown potential as inhibitors of acetylcholinesterase, an enzyme involved in neurological functions. This suggests potential applications in treating conditions like dementia or Alzheimer's disease (Sugimoto et al., 1990) (Sugimoto et al., 1992).

Pharmacological Synthesis

  • Synthesis of Potential Pharmaceuticals: Research has been conducted on the synthesis of 1-Benzyl-4-chloromethylpiperidine, a compound closely related to 4-Benzyl-1-(2-chloropropanoyl)piperidine, demonstrating its utility as a building block in creating compounds of pharmacological interest (Rodríguez-Franco & Fernández-Bachiller, 2002).

Radiochemical Studies

  • Synthesis of Labeled Compounds: Piperidine derivatives have been used in the synthesis of labeled compounds, such as 1-Benzyl-4-hydroxy[2-14C]piperidine, for applications in metabolism studies of certain drugs (Ren et al., 2007).

Structural and Spectroscopic Analysis

  • Molecular Structure Analysis: N-substituted-4-(cyanophenylmethylene)piperidines, including structures related to 4-Benzyl-1-(2-chloropropanoyl)piperidine, have been synthesized and analyzed for their structural characteristics using techniques like NMR and IR spectroscopy, indicating their potential in various chemical and pharmaceutical research (Lee et al., 1966).

Receptor Binding Studies

  • σ-Receptor Ligands: Certain spiropiperidine derivatives, related to the structure of 4-Benzyl-1-(2-chloropropanoyl)piperidine, have been investigated for their binding properties to σ-receptors, which are significant in neurological studies (Maier & Wünsch, 2002).

Computational and Theoretical Studies

  • Molecular Docking and Spectroscopic Analysis: Advanced computational and theoretical methods, such as molecular docking, spectroscopic analysis, and DFT calculations, have been employed to study compounds like 1-Benzyl-4-(N-Boc-amino)piperidine, demonstrating the wide-ranging applications in drug design and discovery (Janani et al., 2020).

Organometallic Chemistry

  • Metal Complex Synthesis: Piperidine derivatives have been utilized in synthesizing metal complexes, indicating their role in materials science and catalysis research (Kilic et al., 2008).

Crystallography and Materials Science

  • Crystal Structure Determination: The detailed structural analysis of compounds like (E)-1-Benzyl-N-(4-chlorobenzylidene)piperidin-4-amine, structurally related to 4-Benzyl-1-(2-chloropropanoyl)piperidine, has been conducted, contributing to the field of crystallography and material science (Kumar et al., 2020).

properties

IUPAC Name

1-(4-benzylpiperidin-1-yl)-2-chloropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO/c1-12(16)15(18)17-9-7-14(8-10-17)11-13-5-3-2-4-6-13/h2-6,12,14H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLIJZZEHQCIPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCC(CC1)CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1-(2-chloropropanoyl)piperidine

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